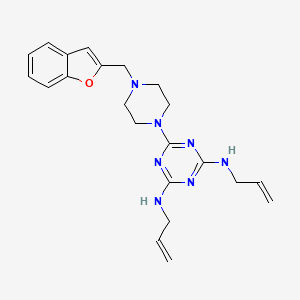
1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one typically involves the reaction of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including transition metals and organic acids. The process often requires refluxing in solvents such as methanol or ethanol to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysis and microwave-assisted synthesis are also common methods to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation, making it a potential candidate for anti-cancer and anti-inflammatory therapies.
Comparaison Avec Des Composés Similaires
Imidazo[4,5-b]pyridine Derivatives: These include compounds like 2-phenylimidazo[4,5-b]pyridine and 5-chloro-2-methylimidazo[4,5-b]pyridine.
Imidazo[4,5-c]pyridine Derivatives: Such as 2-phenylimidazo[4,5-c]pyridine.
Uniqueness: 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and phenyl substitutions enhance its reactivity and potential therapeutic applications compared to other imidazopyridine derivatives .
Propriétés
Numéro CAS |
89660-24-2 |
|---|---|
Formule moléculaire |
C13H10ClN3O |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
5-chloro-1-methyl-3-phenylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-10-7-8-11(14)15-12(10)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
FQKJGACCDQZRTJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)













